Lys8-conopressin s
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Overview
Description
Lys8-conopressin s is a neuropeptide found in the venom of certain marine cone snails. It is a member of the conopressin family, which are analogs of the mammalian vasopressin and oxytocin. These peptides play a crucial role in the regulation of various physiological processes, including water balance, blood pressure, and social behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys8-conopressin s typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The peptide is then expressed, harvested, and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Lys8-conopressin s can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Formation of reduced peptide with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Lys8-conopressin s has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in neurophysiological processes and behavior modulation.
Medicine: Potential therapeutic applications in treating disorders related to vasopressin and oxytocin pathways, such as diabetes insipidus and social anxiety.
Industry: Utilized in the development of bioactive compounds and as a tool in drug discovery.
Mechanism of Action
Lys8-conopressin s exerts its effects by binding to specific receptors on the surface of target cells. These receptors are part of the G-protein-coupled receptor (GPCR) family. Upon binding, the peptide activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include vasopressin and oxytocin receptors, which are involved in water balance, blood pressure regulation, and social behaviors.
Comparison with Similar Compounds
Similar Compounds
Vasopressin: A mammalian peptide hormone with similar functions in water balance and blood pressure regulation.
Oxytocin: Another mammalian peptide hormone involved in social bonding and reproductive behaviors.
Other Conopressins: Variants found in different species of cone snails with slight differences in amino acid sequences.
Uniqueness
Lys8-conopressin s is unique due to its specific amino acid sequence, which includes a lysine residue at the eighth position. This modification can influence its binding affinity and specificity for receptors, making it a valuable tool for studying receptor-ligand interactions and developing therapeutic agents.
Properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H73N15O10S2/c1-5-21(3)31-38(64)51-25(12-9-15-48-41(46)47)35(61)52-26(17-29(44)57)36(62)53-27(20-68-67-19-23(43)33(59)54-32(22(4)6-2)39(65)55-31)40(66)56-16-10-13-28(56)37(63)50-24(11-7-8-14-42)34(60)49-18-30(45)58/h21-28,31-32H,5-20,42-43H2,1-4H3,(H2,44,57)(H2,45,58)(H,49,60)(H,50,63)(H,51,64)(H,52,61)(H,53,62)(H,54,59)(H,55,65)(H4,46,47,48)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWOKFQUEUZKDE-GDVWXNPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H73N15O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1000.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130836-26-9 |
Source
|
Record name | 130836-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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